![molecular formula C7H12O4 B14363874 2-Hydroxycyclopentyl ethaneperoxoate CAS No. 90904-56-6](/img/no-structure.png)
2-Hydroxycyclopentyl ethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycyclopentyl ethaneperoxoate is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentane ring and an ethaneperoxoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclopentyl ethaneperoxoate typically involves the reaction of cyclopentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure the stability of the peroxoate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxycyclopentyl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form cyclopentanol and ethane.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and ethane.
Reduction: Formation of cyclopentanol and ethane.
Substitution: Formation of substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycyclopentyl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving peroxoate groups.
Medicine: Explored for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxycyclopentyl ethaneperoxoate involves the interaction of its peroxoate group with various molecular targets. The peroxoate group can generate reactive oxygen species (ROS), which can oxidize substrates and initiate various biochemical pathways. The hydroxy group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Lacks the peroxoate group, making it less reactive in oxidation reactions.
Ethaneperoxoic Acid: Contains the peroxoate group but lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
2-Hydroxycyclopentyl ethaneperoxoate is unique due to the combination of a hydroxy group, a cyclopentane ring, and an ethaneperoxoate moiety
Eigenschaften
90904-56-6 | |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2-hydroxycyclopentyl) ethaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)10-11-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
VQJIHHCZRNNFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.